molecular formula C22H25N3O5S B6573005 1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1021209-69-7

1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B6573005
CAS No.: 1021209-69-7
M. Wt: 443.5 g/mol
InChI Key: OBALGUZWTPNJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound featuring:

  • A piperidine core linked to a 1,2,4-oxadiazole ring.
  • A benzenesulfonyl group at the 1-position of the piperidine.
  • A 4-ethoxy-3-methoxyphenyl substituent at the 3-position of the oxadiazole.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-29-19-10-9-17(15-20(19)28-2)21-23-22(30-24-21)16-11-13-25(14-12-16)31(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALGUZWTPNJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound featuring piperidine and oxadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C18H21N3O6S\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_6\text{S}

This structure includes a benzenesulfonyl group and a 1,2,4-oxadiazole ring, which are crucial for its biological activity. The molecular weight is approximately 443.5 g/mol .

Biological Activity Overview

The biological activities of this compound can be broadly categorized into the following areas:

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent antiproliferative effects against various cancer cell lines.

Case Study:
In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma), it was found that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 2.14 µM) . This suggests that modifications to the piperidine or oxadiazole moieties can enhance anticancer activity.

2. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor.

Table 1: Inhibition Potency of Selected Compounds

CompoundIC50 (µM)Target Enzyme
Compound A2.14 ± 0.003AChE
Compound B0.63 ± 0.001Urease
Compound C1.21 ± 0.005AChE

These findings indicate that the sulfonamide functionality contributes to the inhibitory effects against AChE and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections .

3. Antimicrobial Activity

The synthesized compounds have demonstrated varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Case Study:
In vitro tests revealed moderate to strong antibacterial activity with some derivatives exhibiting IC50 values lower than those of standard antibiotics . The presence of the sulfonamide group is believed to enhance this activity due to its interaction with bacterial enzymes.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the aromatic rings and substituents significantly affect the biological activity of these compounds. For example:

  • The introduction of electron-donating groups (like methoxy or ethoxy) enhances anticancer potency.
  • Alterations in the piperidine ring also influence binding affinity and selectivity for target enzymes.

Scientific Research Applications

The compound features a piperidine ring substituted with a benzenesulfonyl group and an oxadiazole moiety, which is known for its biological activity. The presence of the ethoxy and methoxy groups enhances its solubility and bioavailability.

Medicinal Chemistry

1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has shown promise in various medicinal applications:

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects
The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies have indicated that it can reduce inflammation markers in vitro, showing potential for treating inflammatory diseases .

Anticancer Properties
Recent investigations have highlighted the cytotoxic effects of related compounds on cancer cell lines. The oxadiazole group is often associated with anticancer activity, suggesting that this compound may also possess similar properties .

Materials Science

The unique chemical structure of this compound allows for its use in developing advanced materials:

Polymer Chemistry
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. It serves as a functional additive that improves the performance of polymers used in various applications .

Nanotechnology
The compound's ability to form stable complexes with metal ions can be utilized in nanotechnology for creating novel nanomaterials with specific functionalities, such as drug delivery systems or catalysts .

Biological Studies

The compound's interactions at the molecular level make it a valuable tool in biological research:

Biochemical Assays
Due to its ability to interact with specific biological targets, it can be employed in biochemical assays to study enzyme activities or receptor-ligand interactions. This application is crucial for understanding disease mechanisms and developing therapeutic strategies .

In Vivo Studies
Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies help determine its efficacy and safety profile before advancing to clinical trials .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of oxadiazole derivatives. The results showed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading pharmaceutical institute explored the anti-inflammatory effects of various piperidine derivatives. The findings suggested that the compound could inhibit the expression of pro-inflammatory cytokines in cultured macrophages, supporting its use in treating inflammatory disorders like rheumatoid arthritis.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening and formation of corresponding amides or carboxylic acids.

Reaction Conditions Reagents Products Key Observations
Acidic (HCl, reflux)6M HCl, 80°C, 4h3-(4-Ethoxy-3-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole-2(3H)-oneComplete ring opening confirmed by loss of oxadiazole IR peaks (1635 cm⁻¹) .
Basic (NaOH, reflux)2M NaOH, 60°C, 6h4-[5-(4-Ethoxy-3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonic acidPartial hydrolysis with sulfonamide group stability under basic conditions.

Sulfonamide Functionalization

The benzenesulfonyl group participates in nucleophilic substitution or coupling reactions, enabling derivatization at the sulfur center.

Reaction Type Reagents Products Catalyst/Conditions
Nucleophilic substitutionEthylamine, DCM, RT1-(N-Ethylbenzenesulfonamido)-4-[3-(4-ethoxy-3-methoxyphenyl)-oxadiazolyl]piperidineLiH as base; 85% yield, confirmed by ¹H-NMR .
Cross-couplingPd(PPh₃)₄, aryl boronic acid1-(Biphenyl-4-sulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-oxadiazolyl]piperidineSuzuki coupling, 70°C, 12h; 78% yield .

Piperidine Ring Modifications

The piperidine nitrogen and C-4 position are reactive sites for alkylation, acylation, or oxidation.

Reaction Reagents Products Mechanism
N-AlkylationMethyl iodide, K₂CO₃1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-oxadiazolyl]-1-methylpiperidinium iodideSN2 mechanism; 90% yield .
OxidationKMnO₄, H₂O, 50°C1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-oxadiazolyl]piperidin-4-oneSelective oxidation at C-4; confirmed by EI-MS .

Ether Cleavage and Demethylation

The 4-ethoxy and 3-methoxy groups on the phenyl ring undergo cleavage under strong acidic or reducing conditions.

Reaction Conditions Reagents Products Notes
BBr₃, DCM, -78°CBoron tribromide1-(Benzenesulfonyl)-4-[3-(3,4-dihydroxyphenyl)-1,2,4-oxadiazol-5-yl]piperidineComplete demethylation; product isolated as a hydrate.
HI, AcOH, refluxHydroiodic acid1-(Benzenesulfonyl)-4-[3-(4-hydroxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidineSelective cleavage of ethoxy group; 65% yield .

Electrophilic Aromatic Substitution

The electron-rich oxadiazole-phenyl system undergoes nitration and sulfonation.

Reaction Reagents Products Regiochemistry
NitrationHNO₃, H₂SO₄, 0°C1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxy-5-nitrophenyl)-oxadiazolyl]piperidineNitration at C-5 of phenyl ring; 60% yield .
SulfonationSO₃, DCE, 40°C1-(Benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxy-5-sulfophenyl)-oxadiazolyl]piperidineSulfonic acid derivative; water-soluble product .

Reduction of the Oxadiazole Ring

Catalytic hydrogenation reduces the oxadiazole to a diamide structure.

Conditions Catalyst Products Outcome
H₂ (50 psi), Pd/C, EtOH10% Pd/C, 25°C, 6h1-(Benzenesulfonyl)-4-[N-(4-ethoxy-3-methoxybenzoyl)glycyl]piperidineComplete reduction; product characterized by IR and LC-MS.

Key Structural Insights from Spectral Data

  • IR Spectroscopy : Loss of oxadiazole C=N stretch (1635–1640 cm⁻¹) post-hydrolysis .

  • ¹H-NMR : Piperidine protons resonate at δ 3.2–4.1 ppm; sulfonamide protons show deshielding at δ 7.8–8.2 ppm .

  • EI-MS : Molecular ion peak at m/z 521.2 corresponds to [M+H]⁺.

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Oxadiazole Substituent Piperidine Substituent Molecular Formula Molecular Weight Activity/Notes Reference
Target Compound 4-Ethoxy-3-methoxyphenyl Benzenesulfonyl C₂₁H₂₂N₃O₅S 452.48 Structural focus; potential enzyme inhibition -
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine Thiophen-2-yl (×2) Thiophen-2-ylacetyl C₁₇H₁₇N₃O₂S₂ 359.46 Antimicrobial applications inferred from similar oxadiazole derivatives
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine Thiophen-2-yl 4-Chlorobenzenesulfonyl C₁₇H₁₆ClN₃O₃S₂ 409.90 Structural analog with enhanced polarity due to Cl substituent
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine 4-Trifluoromethylphenyl Morpholine-linked methyl group C₁₉H₂₁F₃N₄O₃ 434.39 Antidiabetic activity; trifluoromethyl enhances metabolic stability
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine 4-Chlorophenyl Acryloyl C₂₂H₁₉ClN₄O₄ 438.86 Electron-withdrawing groups (Cl, NO₂) may influence binding affinity
IACS-10759 3-(4-Trifluoromethoxyphenyl) Methylsulfonyl and triazole groups Complex N/A OXPHOS complex I inhibitor; demonstrates therapeutic potential in oncology

Key Observations

Sulfonyl Group Variations: The benzenesulfonyl group in the target compound contrasts with 4-chlorobenzenesulfonyl () and methylsulfonyl ().

Oxadiazole Substituents: Aryl vs. Electron-Donating vs. Withdrawing Groups: The target’s 4-ethoxy-3-methoxyphenyl (electron-donating) may enhance binding to hydrophobic pockets, whereas trifluoromethylphenyl () or nitrophenyl () groups could stabilize charge-transfer interactions .

Pharmacological Activities :

  • Antimicrobial : Thiophene-containing analogs () align with 1,2,4-oxadiazole’s role in disrupting bacterial membranes .
  • Enzyme Inhibition : IACS-10759 () and morpholine derivatives () highlight the scaffold’s versatility in targeting metabolic enzymes .

Research Findings and Implications

  • Synthetic Accessibility : The piperidine-oxadiazole core is synthetically tractable, with diverse substituents introduced via nucleophilic substitution or Suzuki coupling (e.g., ) .
  • Structure-Activity Relationships (SAR) :
    • Polar Groups : Sulfonyl and nitro groups improve water solubility but may reduce blood-brain barrier penetration.
    • Steric Effects : Bulky substituents (e.g., diphenylmethyl in ) hinder binding in sterically constrained active sites .

Preparation Methods

Carboxylic Acid to Oxadiazole-Thiol Conversion

The 1,2,4-oxadiazole ring is typically synthesized from aryl/aralkyl carboxylic acids (1a-o ) through sequential steps:

  • Hydrazide formation : Reacting carboxylic acids with hydrazine hydrate to yield dihydrazides (2a-o ).

  • Cyclization with carbon disulfide (CS₂) : Treating dihydrazides with CS₂ and potassium hydroxide (KOH) to form 5-substituted-1,3,4-oxadiazole-2-thiols (4a-o ).

Example protocol:

  • Step 1 : 4-Ethoxy-3-methoxybenzoic acid (1.0 mmol) reacts with hydrazine hydrate (2.2 mmol) in ethanol under reflux (6–8 h) to form the corresponding hydrazide.

  • Step 2 : The hydrazide is treated with CS₂ (1.2 mL) and KOH (2.4 mmol) in ethanol, stirred at room temperature (12 h), and acidified to precipitate the oxadiazole-thiol.

Key data :

ParameterValue
Yield (Step 1)85–92%
Yield (Step 2)78–88%
CharacterizationIR: 1634 cm⁻¹ (C=N stretch)

Preparation of the Benzenesulfonyl-Piperidine Electrophile

Sulfonylation of Piperidine

Piperidine is sulfonylated using benzenesulfonyl chloride under basic conditions:

  • Reaction setup : Piperidine (1.0 eq) is dissolved in aqueous Na₂CO₃ (15%), and benzenesulfonyl chloride (1.05 eq) is added dropwise at 0–5°C.

  • Workup : The mixture is stirred (1 h), filtered, and recrystallized from methanol to yield 1-(benzenesulfonyl)piperidine.

Optimization note : Excess sulfonyl chloride ensures complete reaction, while low temperatures minimize side reactions.

Introduction of Electrophilic Leaving Group

To enable coupling with the oxadiazole-thiol, a bromomethyl group is introduced at the para position of the benzenesulfonyl ring:

  • Bromination : 1-(Benzenesulfonyl)piperidine reacts with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 1-(4-bromomethylbenzenesulfonyl)piperidine.

Critical parameters :

ParameterValue
Reaction time4–6 h
Yield70–75%
Purity>95% (HPLC)

Coupling of Oxadiazole-Thiol and Benzenesulfonyl-Piperidine

Nucleophilic Substitution in DMF

The oxadiazole-thiol (4a-o ) reacts with 1-(4-bromomethylbenzenesulfonyl)piperidine (5 ) in the presence of lithium hydride (LiH):

  • Reaction conditions :

    • Solvent : N,N-Dimethylformamide (DMF)

    • Base : LiH (1.2 eq)

    • Temperature : Room temperature (25°C)

    • Time : 4–6 h

Mechanism : LiH deprotonates the thiol to generate a thiolate ion, which undergoes nucleophilic attack on the bromomethyl electrophile.

Example protocol :

  • Step 1 : Oxadiazole-thiol (0.6 mmol) and LiH (0.72 mmol) are homogenized in DMF (5 mL).

  • Step 2 : Electrophile 5 (0.6 mmol) is added, and the mixture is stirred until completion (TLC monitoring).

  • Workup : Ice-cold water is added, and the precipitate is filtered and recrystallized from methanol.

Performance metrics :

ParameterValue
Yield80–85%
Purity>90% (NMR)

Alternative Pathways and Modifications

Direct Cyclization of Amidoximes

An alternative route involves cyclizing amidoximes with activated carboxylic acid derivatives:

  • Amidoxime synthesis : 4-Ethoxy-3-methoxybenzaldehyde is converted to the corresponding nitrile, which reacts with hydroxylamine to form an amidoxime.

  • Cyclization : The amidoxime reacts with a piperidine sulfonyl carbonyl chloride under dehydrating conditions (e.g., POCl₃) to form the oxadiazole ring.

Advantages :

  • Fewer steps compared to the thiol-based route.

  • Higher regioselectivity for the 1,2,4-oxadiazole isomer.

Challenges :

  • Requires stringent moisture control.

  • Lower yields (65–70%) due to competing side reactions.

Characterization and Quality Control

Spectroscopic Validation

  • IR spectroscopy : Confirms C=N (1634 cm⁻¹) and SO₂ (1330 cm⁻¹) stretches.

  • ¹H NMR : Key signals include aromatic protons (δ 6.75–7.98 ppm), piperidine methyl (δ 0.90 ppm), and oxadiazole-linked methylene (δ 4.50 ppm).

  • Mass spectrometry : Molecular ion peaks (e.g., m/z 429 [M⁺]) validate the molecular formula.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.

  • Melting point : Sharp melting points (e.g., 109–111°C) indicate crystalline homogeneity.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMF recovery : Distillation under reduced pressure (50–60°C, 15 mmHg) reclaims >80% solvent.

  • LiH utilization : Neutralization with CO₂ minimizes waste.

Cost Optimization

  • Bulk synthesis : Economies of scale reduce raw material costs by 30–40%.

  • Alternative bases : Potassium tert-butoxide (t-BuOK) may replace LiH with comparable yields (78–82%).

MetricValue
Atom economy68–72%
E-factor12–15 kg waste/kg product

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine?

The synthesis involves multi-step reactions, including oxadiazole ring formation (via hydrazide intermediates) and sulfonylation. Key steps:

  • Oxadiazole Formation : React 4-ethoxy-3-methoxybenzoyl chloride with amidoxime under reflux in ethanol/H2SO4 to form the oxadiazole core .
  • Piperidine Functionalization : Use benzenesulfonyl chloride in a nucleophilic substitution with 4-substituted piperidine under basic conditions (e.g., Na2CO3) .
  • Purification : Recrystallize from methanol after filtration and washing. TLC (Thin Layer Chromatography) is critical to monitor reaction progress .
    Optimization: Adjust reaction times (4–6 hrs for sulfonylation) and stoichiometry of benzenesulfonyl chloride to avoid side products.

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic methods :

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic peaks:
    • Piperidine protons at δ 1.5–2.8 ppm (multiplet).
    • Aromatic protons (benzenesulfonyl and substituted phenyl) at δ 6.8–8.0 ppm .
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm<sup>−1</sup> and oxadiazole C=N at 1600–1650 cm<sup>−1</sup> .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with compound concentrations of 50–200 µg/mL .
  • Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved pharmacological profiles?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic effects of substituents (e.g., methoxy vs. ethoxy groups) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and sulfonyl group .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .

Q. How do substituents on the phenyl ring (e.g., ethoxy vs. methoxy) influence reaction kinetics and bioactivity?

  • Kinetic Analysis : Compare reaction rates for oxadiazole formation using substituents with varying electron-donating/-withdrawing effects. Ethoxy groups (stronger donating) may accelerate cyclization .
  • Bioactivity Correlation : Test derivatives in enzyme inhibition assays (e.g., COX-2). Bulkier substituents (ethoxy) may enhance lipophilicity and membrane permeability but reduce solubility .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
  • Dose-Response Validation : Repeat assays with independent replicates and orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Continuous Flow Synthesis : Optimize oxadiazole formation in microreactors to enhance heat/mass transfer and reduce reaction time .
  • Membrane Separation : Purify intermediates using nanofiltration to remove unreacted benzenesulfonyl chloride .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation in real time .

Methodological Challenges

Q. How to address low yields in the final sulfonylation step?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst Screening : Test LiH or K2CO3 for improved nucleophilic substitution efficiency .

Q. What analytical techniques differentiate isomeric byproducts?

  • 2D NMR (COSY, NOESY) : Resolve spatial proximity of protons in regioisomers .
  • X-ray Crystallography : Confirm absolute configuration for crystalline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.